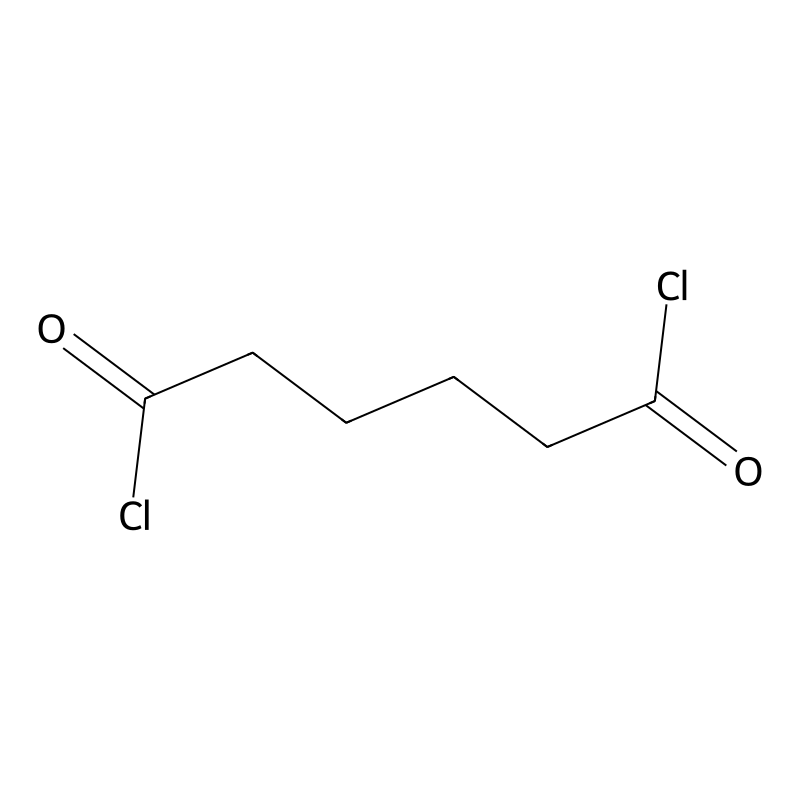

Adipoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nylon Synthesis:

Adipoyl chloride plays a crucial role in the production of nylon, a widely used synthetic polyamide. It reacts with hexamethylene diamine in a condensation reaction to form the nylon 6,6 polymer chain. This reaction is a fundamental example of step-growth polymerization, a cornerstone of polymer chemistry research .

Liquid Crystal Development:

Adipoyl chloride is used in the synthesis of biphenyl end-capped liquid crystals. These specialized liquid crystals exhibit unique optical properties and ordering behavior, making them valuable for display technologies and optoelectronic applications .

Chiral Polymer Synthesis:

Chiral polymers are polymers with a specific handedness or chirality, leading to unique properties like asymmetric catalysis and chiral recognition. Researchers utilize adipoyl chloride in the synthesis of chiral polymers for various applications, including the development of membranes for separation processes and drug delivery systems .

Other Potential Applications:

Beyond the mentioned areas, ongoing research explores the potential of adipoyl chloride in other fields, such as:

- Drug delivery systems: Modifying polymers with adipoyl chloride could lead to improved drug delivery systems, facilitating controlled release and targeting of drugs.

- Biocompatible materials: Research is underway to develop biocompatible materials based on adipoyl chloride for applications in tissue engineering and regenerative medicine.

- Functional materials: Utilizing adipoyl chloride in the synthesis of functional materials with specific electrical, optical, or mechanical properties is an area of active research.

Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the chemical formula . It appears as a colorless liquid and is classified as a diacyl chloride. This compound is notable for its reactivity, particularly its ability to hydrolyze in the presence of water to yield adipic acid and hydrochloric acid. The structure consists of two acyl chloride groups attached to a hexane backbone, making it a significant intermediate in organic synthesis and polymer chemistry .

Adipoyl chloride is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact []. Inhalation can irritate the respiratory tract. Adipoyl chloride reacts violently with water, releasing hydrochloric acid fumes [].

Due to its hazardous nature, proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood must be worn when handling adipoyl chloride. []

- Hydrolysis: When exposed to water, adipoyl chloride reacts exothermically to form adipic acid and hydrochloric acid:

- Formation of Nylon 6,6: Adipoyl chloride reacts with hexamethylenediamine to produce nylon 6,6 through a condensation reaction, which releases hydrochloric acid:

- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, adipoyl chloride can react with aromatic compounds to form ketones .

Adipoyl chloride exhibits significant biological activity primarily due to its corrosive nature. It can cause severe burns upon contact with skin or mucous membranes. Ingestion or inhalation can lead to serious health complications, including gastrointestinal burns and respiratory distress. Its hazardous nature necessitates strict safety precautions during handling .

Adipoyl chloride can be synthesized through several methods:

- Thionyl Chloride Method: The most common synthesis involves the reaction of adipic acid with thionyl chloride. This method effectively replaces the hydroxyl groups of adipic acid with chlorides:

- Direct Chlorination: Adipic acid can also be chlorinated directly using phosphorus pentachloride or other chlorinating agents, although this method is less common .

Adipoyl chloride is utilized in various applications:

- Polymer Production: It is primarily used in the production of nylon 6,6, a widely used synthetic polymer known for its strength and durability.

- Chemical Intermediate: Adipoyl chloride serves as an intermediate for synthesizing various chemicals and pharmaceuticals.

- Surface Coatings: It is used in producing surface coatings due to its reactivity with amines and alcohols .

Research has indicated that adipoyl chloride interacts with various nucleophiles such as amines and alcohols, leading to the formation of amides and esters. These interactions are crucial for developing new materials and compounds in organic synthesis. Studies have shown that the reaction conditions (e.g., temperature, solvent) significantly affect the outcome of these interactions .

Adipoyl chloride shares similarities with other diacyl chlorides but exhibits unique properties due to its specific carbon chain length and functional groups. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Succinyl Chloride | Shorter carbon chain; used in peptide synthesis | |

| Sebacoyl Chloride | Longer carbon chain; used in polyesters | |

| Glutaroyl Chloride | Intermediate for polyamides; five-carbon chain |

Adipoyl chloride's unique six-carbon chain length allows it to serve specific roles in polymer chemistry that shorter or longer diacyl chlorides cannot fulfill effectively .

Traditional Synthesis Routes: Phosgenation vs. Thionyl Chloride-Mediated Pathways

The commercial production of adipoyl chloride primarily relies on two well-established synthetic approaches: phosgenation and thionyl chloride-mediated conversion of adipic acid.

Phosgenation Method

The phosgenation approach involves treating adipic acid with phosgene gas (COCl2) in the presence of a catalyst. This method offers excellent yield and high purity of the final product. A typical optimized procedure involves:

- Suspending adipic acid (292.3 g, 2.0 mol) in toluene (292.3 g)

- Adding dimethylformamide (DMF) (4.39 g, 0.06 mol, 3 mol% relative to adipic acid) as a catalyst

- Heating the mixture to 50-55°C

- Injecting phosgene gas at a rate of 45 g/hr for approximately 10 hours (total phosgene: 4.4 mol)

- Purging with nitrogen to remove dissolved phosgene and HCl gas

This method typically achieves yields exceeding 98%, making it highly attractive for industrial-scale production. The reaction proceeds through the formation of a Vilsmeier reagent-type intermediate that later converts to the desired product.

Thionyl Chloride Method

The treatment of adipic acid with thionyl chloride (SOCl2) represents another common approach to adipoyl chloride synthesis. This reaction proceeds according to the following equation:

HOOC(CH₂)₄COOH + 2SOCl₂ → ClCO(CH₂)₄COCl + 2SO₂ + 2HCl

This approach generally requires:

- Anhydrous conditions

- An inert solvent such as benzene, toluene, or dichloromethane

- Moderate heating

- Removal of the gaseous byproducts (SO2 and HCl)

The reaction is exothermic and proceeds through nucleophilic attack on thionyl chloride, followed by elimination of SO2 and HCl. While this method is widespread in laboratory settings, its industrial application is somewhat limited by the toxicity of thionyl chloride and the generation of corrosive byproducts.

Other Chlorinating Agents

Alternative reagents for the synthesis of adipoyl chloride include:

| Chlorinating Agent | Advantages | Disadvantages |

|---|---|---|

| Oxalyl chloride | Milder conditions, complete conversion | Higher cost, CO and CO2 byproducts |

| Phosphorus trichloride (PCl3) | Lower cost | Lower yield, phosphorus-containing waste |

| Phosphorus pentachloride (PCl5) | Effective for resistant carboxylic acids | Similar drawbacks to PCl3 |

The choice between these methods depends on scale, cost considerations, and the specific requirements of purity and yield.

Catalytic Systems for Enhanced Yield and Selectivity in Industrial-Scale Production

Several catalytic systems have been developed to improve the efficiency of adipoyl chloride synthesis, with DMF being the most widely employed catalyst.

DMF-Catalyzed Reactions

DMF functions as an exceptionally effective catalyst in both phosgene and thionyl chloride-mediated syntheses of adipoyl chloride. The catalytic cycle involves:

- Formation of a Vilsmeier-type intermediate from DMF and the chlorinating agent

- Nucleophilic attack by the carboxylic acid

- Elimination of the leaving group and regeneration of the DMF catalyst

The catalytic amount of DMF (typically 1-3 mol%) dramatically accelerates the reaction and improves yields. In optimized processes, as little as a single drop of DMF can catalyze the chlorination effectively, even in heterogeneous reactions where the starting material is not fully soluble in the chlorinating agent.

Phase Transfer Catalysis

For applications involving subsequent polymerization reactions, phase transfer catalysis has proven beneficial when using adipoyl chloride as a monomer. Quaternary ammonium salts, particularly benzyltriethylammonium chloride (BTEAC), effectively facilitate reactions between adipoyl chloride in an organic phase and nucleophiles in an aqueous phase.

The hydrophilic character of BTEAC makes it particularly suitable for transporting dianions with lipophilic character or high organic content. Studies have demonstrated that using such catalysts significantly increases both yields and inherent viscosity values of the resulting polymers.

Solvent-Free and Green Chemistry Approaches to Minimize Environmental Impact

As environmental considerations become increasingly important in chemical manufacturing, significant attention has been directed toward developing greener approaches to adipoyl chloride synthesis and its subsequent applications.

Solvent-Free Synthesis

Traditional methods for adipoyl chloride synthesis typically employ chlorinated or aromatic solvents, which pose environmental and health concerns. Recent developments have explored solvent-free systems, where:

- The reactant (acid chloride) itself functions as the reaction medium

- The reaction is conducted under nitrogen atmosphere

- Liberated acid vapor is eliminated by nitrogen gas stream

These approaches not only reduce solvent waste but often provide improved yields and purity of the final product.

Green Precursor Synthesis

Developing environmentally friendly methods for producing adipic acid, the primary precursor to adipoyl chloride, represents another approach to greening the overall process. One notable method involves:

- Organic solvent-free and halide-free oxidation of cycloalkanones

- Using 30% hydrogen peroxide as the oxidizing agent

- Employing H2WO4 as a catalyst

This approach eliminates the need for nitric acid oxidation, which produces environmentally harmful nitrogen oxides.

Alternative Activation Methods

To reduce the reliance on highly reactive and toxic chlorinating agents, alternative methods for activating adipic acid have been investigated:

- Use of carbodiimide coupling agents

- Enzymatic catalysis for subsequent reactions

- Direct catalytic esterification or amidation

These methods, while generally less efficient than traditional chlorination, offer environmental benefits that may outweigh their lower yields in certain applications.

Role in Step-Growth Polymerization for Polyamide and Polyester Formation

Adipoyl chloride participates in step-growth polymerization via nucleophilic acyl substitution reactions. In polyamide synthesis, it reacts with diamines such as hexamethylenediamine, forming amide linkages while releasing hydrochloric acid (HCl) as a byproduct [2]. For polyesters, adipoyl chloride couples with diols (e.g., cardol or bisphenol-A) to create ester bonds, with HCl elimination driving the reaction forward [3] [7].

The kinetics of these reactions adhere to Carothers’ equation, which relates the extent of reaction (p) to the number-average degree of polymerization (Xₙ):

$$

X_n = \frac{1}{1 - p}

$$

For stoichiometrically balanced systems, achieving high molecular weights requires precise control of monomer purity and reaction conditions. For instance, polycondensation of cardol and adipoyl chloride at 170°C for 8 hours under nitrogen yields polyesters with up to 63% efficiency, as side reactions like hydrolysis are minimized by inert atmospheres [3]. Similarly, reactions with hexamethylenediamine in aqueous/hexanes interfaces achieve near-quantitative conversions due to rapid HCl neutralization by sodium hydroxide [2].

The structural flexibility of adipoyl chloride-derived polymers arises from its aliphatic chain, which imparts elasticity to polyamides and lowers glass transition temperatures (T_g) in polyesters. For example, polyesters synthesized with cardol and adipoyl chloride exhibit thermal stability up to 400°C, while those with terephthaloyl chloride (aromatic) display even higher degradation thresholds [3] [7].

Interfacial Polymerization Dynamics in Nylon 6,6 Synthesis

Interfacial polymerization leverages adipoyl chloride’s immiscibility in aqueous phases to synthesize nylon 6,6. In this process, hexamethylenediamine dissolves in water (with NaOH to deprotonate amines), while adipoyl chloride remains in an organic solvent (e.g., hexane or cyclohexane) [2] [5]. Polymerization initiates at the liquid-liquid interface, where diamine monomers diffuse into the organic phase and react with acid chloride groups.

The reaction follows second-order kinetics, dependent on the concentration of both monomers. However, diffusion limitations often govern the rate, as polymer formation creates a barrier at the interface. Studies show that vigorous stirring mitigates this by renewing the interfacial surface area, enabling continuous monomer contact [5] [6]. For example, nylon 6,6 films produced via this method achieve molecular weights exceeding 20,000 g/mol within minutes [6].

The “nylon rope trick” exemplifies this process: pulling the polymer film from the interface yields a continuous fiber, demonstrating rapid chain extension [5]. This method’s efficiency is further enhanced by using phase-transfer catalysts like citramide, which shuttles reactants across phases, boosting reaction rates by up to 40% [7].

Copolymerization Strategies with Aliphatic/Aromatic Monomers for Tailored Material Properties

Adipoyl chloride’s compatibility with aromatic monomers enables the synthesis of copolymers with hybrid properties. For instance, combining adipoyl chloride (aliphatic) with terephthaloyl chloride (aromatic) and cardol yields polyesters with intermediate thermal stability and mechanical strength [3]. Similarly, interfacial copolymerization of adipoyl chloride and sebacoyl chloride (C₁₀H₁₆Cl₂O₂) with bisphenol-A produces polyesters with tunable crystallinity, as the aliphatic segments disrupt aromatic packing [7].

In block copolymer synthesis, adipoyl chloride links preformed polymer chains. A study demonstrated its use in coupling monohydroxylated polyethylene glycol-polylactide (PEG-PLA) diblocks to form PEG-PLA-PEG triblock copolymers [4]. These materials exhibit thermoreversible gelation, with gel-sol transitions dependent on PEG block length and PLA content. The adipoyl-derived ester bonds also enhance hydrolytic degradability compared to urethane linkages [4].

Key structure-property relationships include:

Industrial Manufacturing and Market Dynamics

The global adipoyl chloride market demonstrates substantial growth trajectories, valued at approximately USD 80 million in 2022 and projected to reach USD 150 million by 2030, representing a compound annual growth rate of 8.3%. This expansion is primarily driven by increasing demand from the automotive and textile sectors, where adipoyl chloride serves as a fundamental building block for polyamide synthesis.

Adipoyl chloride plays an instrumental role in the production of Nylon 6,6 through interfacial polycondensation with hexamethylenediamine. The reaction proceeds via nucleophilic acyl substitution, forming amide bonds while eliminating hydrogen chloride as a byproduct. Industrial implementations of this process achieve near-quantitative conversions when conducted at the aqueous-organic interface, where hexamethylenediamine dissolved in water reacts with adipoyl chloride in cyclohexane or similar organic solvents.

Mechanical Properties and Performance Characteristics

High-performance polyamides synthesized using adipoyl chloride exhibit exceptional mechanical properties that make them suitable for demanding applications. Standard Nylon 6,6 demonstrates tensile strengths ranging from 70-85 MPa and Young's moduli of 2.8-3.5 GPa. When reinforced with carbon fibers or glass fibers, these materials achieve significantly enhanced properties, with tensile strengths reaching 120-160 MPa and moduli extending to 4.5-6.0 GPa.

Recent research has demonstrated that adipoyl chloride-derived polyamides can achieve remarkable mechanical enhancements through specialized processing techniques. Ultra-strong long-chain polyamides prepared via thiol-ene addition copolymerization with diamide diene monomers exhibit tensile strengths exceeding 210 MPa following unidirectional step-cycle tensile deformation. These materials maintain their elasticity while achieving such high strength values, representing a significant advancement in polyamide performance.

Thermal Stability and Processing Advantages

The thermal properties of adipoyl chloride-based polyamides are particularly noteworthy for high-temperature applications. Standard Nylon 6,6 exhibits melting temperatures between 260-265°C and glass transition temperatures of 60-80°C. Semi-aromatic polyamides incorporating adipoyl chloride units demonstrate enhanced thermal stability, with glass transition temperatures ranging from 100-140°C and melting points extending to 300-320°C.

Advanced polyamide formulations have achieved thermal degradation temperatures (T10% weight loss) between 450-480°C, making them suitable for automotive under-the-hood applications and aerospace components. The incorporation of heterocyclic moieties in polyamide backbones, synthesized using adipoyl chloride, has resulted in materials with glass transition temperatures reaching 220-300°C and exceptional thermal stability up to 800°C.

Automotive Industry Applications

The automotive sector represents a major consumer of adipoyl chloride-derived polyamides, utilizing these materials for manufacturing fuel lines, connector systems, engine components, and structural composites. Polyamide compositions specifically designed for automotive applications require excellent heat resistance, chemical resistance to fuels and engine oils, and mechanical durability under stress.

Recent developments have focused on creating polyamide resin compositions with enhanced heat resistance and chemical resistance for under-the-hood applications. These materials maintain excellent mechanical properties while providing resistance to calcium chloride aqueous solutions and long-life coolant systems, addressing the demanding requirements of modern automotive environments.

Textile Industry Applications

In the textile industry, adipoyl chloride-based polyamides offer unique advantages in fiber production and fabric manufacturing. Low-viscosity polyamide polymers derived from adipoyl chloride are particularly suitable for textile fiber applications, providing excellent spinning yields and processing versatility. These materials combine the strength and durability of polyamide fibers with improved wearing comfort and lightness, enabling the production of premium textiles for hosiery, swimwear, and high-performance outdoor garments.

The versatility in processing allows for high-speed production while maintaining excellent yarn quality even under challenging conditions such as high processing speeds and fine denier requirements. The resulting fabrics exhibit superior tenacity, uniformity, and processing properties that are highly valued by manufacturers and end-users alike.

Development of Stimuli-Responsive Hydrogels via Crosslinking Reactions

Hydrogel Formation Mechanisms

Adipoyl chloride serves as an effective crosslinking agent in the synthesis of stimuli-responsive hydrogels through various chemical pathways. The compound's bifunctional nature enables the formation of covalent crosslinks between polymer chains, creating three-dimensional networks capable of responding to environmental stimuli such as pH, temperature, and mechanical stress.

Chemical crosslinking mechanisms involving adipoyl chloride include reactions with amine-functionalized polymers to form amide bonds, creating stable yet responsive network structures. These hydrogels demonstrate superior mechanical stability compared to physically crosslinked systems while retaining the ability to undergo reversible swelling and deswelling in response to environmental changes.

pH-Responsive Hydrogel Systems

pH-responsive hydrogels synthesized using adipoyl chloride demonstrate remarkable sensitivity to changes in solution acidity. The crosslinked hydrogel produced via adipoyl dichloride synthesis exhibits controlled distribution of amide bonds on the surface, enabling predictable pH-responsive behavior. These materials show rapid and reversible swelling responses at both acidic (pH 1.2) and physiological (pH 7.4) conditions, making them suitable for biomedical applications.

The incorporation of adipoyl chloride crosslinks in amphiphilic interpenetrating polymer network hydrogels allows for dual pH responsiveness, where the materials respond to both acidic and basic conditions. This behavior arises from the presence of both anionic and cationic residues within the network structure, providing versatility in controlled release applications.

Temperature-Responsive Properties

Temperature-responsive hydrogels incorporating adipoyl chloride crosslinks exhibit controllable phase transitions around physiologically relevant temperatures. These materials demonstrate lower critical solution temperature behavior, where the hydrogel undergoes a volume phase transition from a swollen state at low temperatures to a collapsed state at elevated temperatures.

The temperature responsiveness can be finely tuned by adjusting the crosslinking density and incorporating various functional groups along the polymer backbone. Recent developments have shown that hydrogels with adipoyl chloride crosslinks maintain their responsive behavior while providing enhanced mechanical properties and stability.

Mechanical Stress-Responsive Systems

Force-responsive hydrogels utilizing adipoyl chloride crosslinks exhibit unique mechanochemical properties. These materials undergo structural or morphological alterations when subjected to mechanical stimulation, leading to modifications in network structure and conductivity. The integration of natural polymers such as cellulose nanofibers with adipoyl chloride crosslinked networks enhances both mechanical properties and biocompatibility.

The mechanical responsiveness enables on-demand drug delivery systems where compression stress increases the permeability of the hydrogel matrix, accelerating drug release rates. This mechano-responsive behavior provides temporal control over therapeutic delivery, making these materials valuable for advanced biomedical applications.

Dynamic Covalent Chemistry Applications

Adipoyl chloride participates in dynamic covalent chemistry systems, particularly in the formation of reversible hydrazone linkages. The aldehyde groups generated through controlled oxidation reactions can subsequently react with adipic acid dihydrazide, creating dynamic crosslinked hydrogels with self-healing capabilities.

These dynamically crosslinked systems demonstrate rapid gelation kinetics, with gel formation occurring within five minutes of hydrazide addition. The resulting hydrogels exhibit viscoelastic properties and can undergo controlled degradation and reformation cycles, providing opportunities for recyclable and sustainable material designs.

Surface Functionalization of Nanomaterials for Enhanced Chemical Resistance

Carbon Nanotube Surface Modification

Adipoyl chloride has proven effective in the surface functionalization of carbon nanotubes, particularly for enhancing chemical resistance and improving dispersion characteristics. The compound's reactivity with surface hydroxyl groups and amine functionalities enables covalent attachment to nanotube surfaces, creating stable functional coatings.

Atomic layer deposition techniques utilizing adipoyl chloride precursors have been developed for creating conformal coatings on carbon nanotubes. These coatings provide electrical insulation while maintaining the structural integrity of the nanotube core, enabling applications in nanoscale electronics and composite materials.

Nanoparticle Surface Engineering

The application of adipoyl chloride in nanoparticle surface modification involves esterification reactions and coupling agent chemistry. These modifications improve dispersion characteristics, enhance interfacial adhesion in composite materials, and provide specific surface functionalities for targeted applications.

Surface modification using adipoyl chloride enables the creation of hydrophobic or hydrophilic surface characteristics depending on the subsequent functionalization steps. This versatility allows for tailored surface properties that can be optimized for specific end-use requirements.

Chemical Resistance Enhancement

Functionalization of nanomaterials with adipoyl chloride-derived surface layers significantly enhances chemical resistance properties. The formation of stable amide and ester linkages creates protective barriers that resist degradation under harsh chemical environments.

In cellulose-based materials, adipoyl dichloride modification has been shown to preserve mesoporous structures upon exposure to polar solvents, preventing collapse that would otherwise occur in untreated materials. This preservation of surface area and porosity is crucial for applications in catalysis, separation technologies, and water treatment systems.

Industrial Implementation and Scaling

The industrial implementation of adipoyl chloride-based surface modification processes benefits from the compound's relatively straightforward handling characteristics and established chemical processing infrastructure. Manufacturing processes can be scaled efficiently while maintaining consistent quality and performance characteristics.

Recent developments in manufacturing technology have enabled large-scale production of functionalized materials, with some processes achieving yields exceeding 70% on 100+ gram scales. These advances make adipoyl chloride-based functionalization economically viable for commercial applications across diverse industries.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive